

# Alintegimod Preclinical Toxicology: A Technical Overview Based on Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: This document summarizes publicly available information regarding the preclinical and early clinical development of **alintegimod** (7HP-349). Specific quantitative data from preclinical toxicology studies, such as No Observed Adverse Effect Level (NOAEL) and detailed experimental protocols, are not available in the public domain and are typically considered proprietary information by the developing company, 7 Hills Pharma.

### Introduction

**Alintegimod** is a first-in-class, orally bioavailable, small molecule allosteric agonist of the integrin cell adhesion receptors  $\alpha 4\beta 1$  (Very Late Antigen-4, VLA-4) and  $\alpha L\beta 2$  (Lymphocyte Function-Associated antigen-1, LFA-1).[1] Developed by 7 Hills Pharma, **alintegimod** is designed to enhance the immune response against solid tumors, particularly in patients resistant to immune checkpoint inhibitors.[2][3] Its mechanism of action focuses on promoting T-cell trafficking and priming, crucial steps in the cancer immunity cycle.[1][4]

## **Mechanism of Action**

**Alintegimod** selectively activates the integrins LFA-1 and VLA-4, which are key mediators of immune cell adhesion and migration.[1][5] By allosterically activating these integrins, **alintegimod** is proposed to:

• Enhance Immune Cell Trafficking: Facilitate the movement of immune cells, such as T-cells, into the tumor microenvironment.[2]







- Promote Antigen Presentation: Improve the interaction between T-cells and antigenpresenting cells (APCs).[4]
- Strengthen T-cell Activation: Augment the activation of T-cells, leading to a more robust antitumor immune response.[2]

This targeted activation of LFA-1 and VLA-4 is intended to convert immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more susceptible to immune-mediated killing, especially when used in combination with other immunotherapies.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 2023 Innovations in Cancer Prevention and Research Conference [abstracts.texascancerconference.org]
- 2. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a Clinical Trial Testing Alintegimod Against aPD-1-resistant Solid Tumors BioSpace [biospace.com]
- 3. 7 Hills Pharma Begins Phase 1b/2a Trial of Alintegimod for aPD-1-resistant Tumors [synapse.patsnap.com]
- 4. texasheart.org [texasheart.org]
- 5. First Patient in Phase 1b/2a Clinical Trial for Alintegimod Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- To cite this document: BenchChem. [Alintegimod Preclinical Toxicology: A Technical Overview Based on Publicly Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399455#alintegimod-preclinical-toxicology-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com